molecular formula C6H6FNO B1218007 (5-Fluoropyridin-3-yl)methanol CAS No. 22620-32-2

(5-Fluoropyridin-3-yl)methanol

Cat. No. B1218007
CAS RN: 22620-32-2
M. Wt: 127.12 g/mol
InChI Key: GGGJYJXAFSEWNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(5-Fluoropyridin-3-yl)methanol” involves the reduction of 5-fluoropyridine using hydrazine hydrate in the presence of a catalyst. The resulting intermediate is then oxidized to form "(5-Fluoropyridin-3-yl)methanol".


Molecular Structure Analysis

The molecular structure of “(5-Fluoropyridin-3-yl)methanol” consists of a pyridine ring with a fluorine atom at the 5-position and a methanol group at the 3-position . The molecular weight of the compound is 127.12 .


Physical And Chemical Properties Analysis

“(5-Fluoropyridin-3-yl)methanol” has a density of 1.3±0.1 g/cm³, a boiling point of 214.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 83.8±23.2 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“(5-Fluoropyridin-3-yl)methanol” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This shows the potential of “(5-Fluoropyridin-3-yl)methanol” in the field of medical science, particularly in cancer treatment.

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “(5-Fluoropyridin-3-yl)methanol” can be used in the synthesis of such fluorinated compounds.

Antibacterial Applications

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . These compounds exhibited antibacterial activity against gram-positive bacteria, including 7 drug-sensitive strains and 4 drug-resistant strains .

Anti-Biofilm Activity

These 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives could not only hamper the formation of biofilms, but also have better safety, as confirmed by cytotoxicity experiments . This indicates the potential of these derivatives in combating biofilm-related infections.

Drug Resistance Treatment

These 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections . This is particularly important in the era of increasing drug resistance.

Safety And Hazards

The safety and hazards of “(5-Fluoropyridin-3-yl)methanol” are classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . These compounds exhibited antibacterial activity against gram-positive bacteria, including 7 drug-sensitive strains and 4 drug-resistant strains . These results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

properties

IUPAC Name

(5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJYJXAFSEWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177141
Record name 5-Fluoronicotinyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-3-yl)methanol

CAS RN

22620-32-2
Record name 5-Fluoro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22620-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoronicotinyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoronicotinyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 5-fluoropyridine-3-carbaldehyde (500 mg, 4.0 mmol) in anhydrous methanol (20 mL) was added sodium borohydride (150 mg, 4.0 mmol). The reaction mixture was stirred at room temperature for 3 hours. Saturated ammonium chloride solution (20 mL) was added. The resultant mixture was extracted with EtOAc (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (5-fluoropyridin-3-yl)methanol (430 mg, 85% yield). The product was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoronicotinic acid (1.0 g, 7.09 mmol) in THF (10 mL) was added TEA (0.9 mL, 7.73 mmol), followed by ethyl chloroformate (0.6 mL, 7.73 mmol) at 0° C. The reaction was stirred at room temperature 2 h; then it was filtered. The residue was washed with a small amount of THF. The filtrate was chilled to 0° C. and sodium borohydride (0.67 g, 17.73 mmol) was added, followed by dropwise addition of water (5 mL). The reaction was stirred at room temperature overnight. The reaction was partitioned between ethyl acetate and water. The organic layers were combined, dried over sodium sulfate, and concentrated to give a crude product which was used purified by a silica gel chromatography to give (5-fluoropyridin-3-yl)methanol (197 mg, 21.8% yield) as a colorless oil. LCMS retention time 0.375 min; LCMS MH+ 128.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

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